Alisol A is a natural product found in Alisma plantago-aquatica with data available.
Alisol A
CAS No.: 19885-10-0
Cat. No.: VC21329285
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19885-10-0 |
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Molecular Formula | C30H50O5 |
Molecular Weight | 490.7 g/mol |
IUPAC Name | (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 |
Standard InChI Key | HNOSJVWYGXOFRP-UNPOXIGHSA-N |
Isomeric SMILES | C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Canonical SMILES | CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Chemical Structure and Properties of Alisol A
Alisol A is a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O₅ and a molecular weight of 490.72 g/mol . The compound is characterized by a unique protostane skeleton with a dammarane core structure and multiple hydroxyl groups. Its IUPAC name is (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one .
Physical and Chemical Properties
The key physical and chemical properties of Alisol A are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₃₀H₅₀O₅ |
Molecular Weight | 490.72 g/mol |
CAS Number | 19885-10-0 |
Boiling Point | 629.302 °C at 760 mmHg |
Density | 1.14 g/cm³ |
Flash Point | 348.398 °C |
Appearance | Not specified |
Solubility | Primarily soluble in organic solvents |
PubChem CID | 15558616 |
The chemical structure of Alisol A features a dammarane skeleton with four hydroxyl groups at positions 11, 23, 24, and 25, as well as a ketone group at position 3 . This specific arrangement of functional groups contributes to its unique biological activities.
Stereochemistry and Isomers
Alisol A has a complex stereochemistry with multiple chiral centers, including configurations at positions 8α, 9β, 11β, 14β, 23S, and 24R . The full stereochemical description is reflected in some of its synonyms, such as (8α,9β,11β,14β,23S,24R)-11,23,24,25-tetrahydroxydammar-13(17)-en-3-one .
Natural Sources and Isolation
Alisol A is primarily isolated from Alismatis rhizoma (AR), also known as Zexie in traditional Chinese medicine, which is derived from the dried rhizomes of Alisma plantago-aquatica L. and related species . This medicinal plant has been used for centuries in Asian traditional medicine to treat various ailments, particularly those related to inflammation and vascular diseases.
The compound is one of several related alisol derivatives found in this plant, with Alisol A, Alisol B, and their acetate derivatives being the most abundant and bioactive components . Modern extraction and purification techniques, including various chromatographic methods, have enabled the isolation of high-purity Alisol A for research and potential therapeutic applications.
Pharmacological Activities of Alisol A
Recent research has uncovered multiple pharmacological activities of Alisol A, making it a compound of significant interest in drug discovery and development. Its diverse biological effects are supported by both in vitro and in vivo studies.
Cardiovascular Protective Effects
One of the most well-documented effects of Alisol A is its protective activity against atherosclerosis. Research has demonstrated that Alisol A can significantly reduce aortic plaque area in ApoE-/- mice fed with high-fat chow . This anti-atherosclerotic effect appears to be mediated through multiple mechanisms:
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Protection of vascular endothelial cells
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Inhibition and stabilization of atherosclerotic plaques
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Promotion of nitric oxide (NO) secretion by vascular endothelial cells
In vitro studies using human aortic endothelial cells (HAECs) have shown that Alisol A can inhibit vascular endothelial cell proliferation and migration while promoting NO secretion, which collectively contribute to its anti-atherosclerotic effects .
Anti-Cancer Properties
Alisol A has demonstrated significant anti-cancer activities across multiple studies, particularly against colorectal cancer. Research has shown that Alisol A can attenuate malignant phenotypes of colorectal cancer cells through several mechanisms:
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Inhibition of cell proliferation
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Induction of apoptosis and pyroptosis
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Cell cycle arrest at G0/G1 phase with reduced S phase
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Suppression of cancer cell migration
The compound's anti-cancer effects appear to be dose-dependent, with higher concentrations showing stronger inhibitory effects on malignant cell behaviors . Despite these promising findings, it is important to note that more robust in vivo studies are still needed to fully validate Alisol A's potential as an anti-cancer agent .
Anti-Inflammatory and Other Activities
Beyond its cardiovascular and anti-cancer effects, Alisol A possesses several other pharmacological activities:
These diverse biological activities suggest that Alisol A could potentially be developed for multiple therapeutic applications, particularly for conditions involving inflammation and metabolic dysregulation.
Molecular Mechanisms of Action
The biological effects of Alisol A are mediated through multiple molecular targets and signaling pathways, reflecting its complex pharmacological profile.
Modulation of PI3K/Akt Signaling Pathway
A key mechanism underlying Alisol A's anti-cancer effects is its ability to inactivate the PI3K/Akt signaling pathway. Studies have demonstrated that Alisol A treatment reduces the phosphorylation levels of PI3K, Akt, and mTOR in colorectal cancer cells . This effect was confirmed through experiments showing that treatment with an Akt activator (SC79) could reverse Alisol A's inhibitory effects on cancer cell proliferation and its promotion of apoptosis .
Interaction with Nuclear Receptors and Enzymes
Research suggests that Alisol A may interact with several important protein targets, including:
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Farnesoid X receptor (FXR)
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Soluble epoxide hydrolase
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AMP-activated protein kinase (AMPK)
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Human carboxylesterase-2 (HCE-2)
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Yes-associated protein (YAP)
These molecular interactions appear to be responsible for many of Alisol A's diverse pharmacological effects, particularly its lipid-lowering, anti-atherosclerotic, and anti-inflammatory activities.
Transcriptomic Effects
Transcriptomic studies have revealed that Alisol A treatment can significantly alter gene expression profiles. In vascular endothelial cells, Alisol A treatment resulted in 4,086 differentially expressed genes (DEGs), suggesting profound effects on cellular functions and signaling pathways . Enrichment analysis of these DEGs has provided insights into the complex mechanisms underlying Alisol A's biological activities.
Future Research Directions
Despite the promising pharmacological activities of Alisol A, several areas require further investigation to fully understand its therapeutic potential:
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Comprehensive safety and toxicity evaluations
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Detailed pharmacokinetic studies
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More robust in vivo studies for anti-cancer applications
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Development of formulations to improve bioavailability
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Exploration of structure-activity relationships through the development of synthetic derivatives
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Investigation of potential synergistic effects with established drugs
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Clinical trials to evaluate efficacy and safety in humans
Addressing these research gaps will be essential for advancing Alisol A from a promising bioactive compound to a potential therapeutic agent.
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